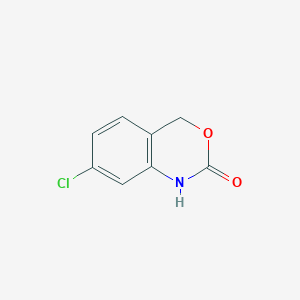

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one

CAS No.:

Cat. No.: VC13513163

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClNO2 |

|---|---|

| Molecular Weight | 183.59 g/mol |

| IUPAC Name | 7-chloro-1,4-dihydro-3,1-benzoxazin-2-one |

| Standard InChI | InChI=1S/C8H6ClNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |

| Standard InChI Key | IPSHCFHBJHUIPH-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)NC(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a 1,3-oxazine ring. The chlorine atom at the 7-position introduces electronic effects that influence reactivity and biological interactions. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-1,4-dihydro-3,1-benzoxazin-2-one |

| Molecular Formula | |

| Molecular Weight | 183.59 g/mol |

| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)NC(=O)O1 |

| InChI Key | IPSHCFHBJHUIPH-UHFFFAOYSA-N |

The planar benzoxazinone core facilitates π-π stacking interactions with biological targets, while the chloro substituent enhances lipophilicity ().

Physicochemical Properties

Thermal stability and solubility data remain limited, but its crystalline solid state at room temperature suggests moderate melting points typical of benzoxazine derivatives. The compound’s polarity, inferred from a polar surface area (PSA) of 41.82 Ų, supports solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

One-Pot Aerobic Oxidative Synthesis

A widely adopted route involves the condensation of 2-aminobenzyl alcohols with aldehydes under aerobic conditions, catalyzed by chloroacetic acid. This method achieves cyclization via imine formation followed by oxidation, yielding benzoxazinones in moderate to high yields (60–85%). For example, reacting 2-amino-4-chlorobenzyl alcohol with formaldehyde generates the title compound through intermediate Schiff base formation .

Carbamate Cyclization

An alternative approach employs aryl or alkyl chloroformates to avoid toxic phosgene. As detailed in patent EP0968197B1, the process involves:

-

Carbamate Formation: Treating 2-amino-4-chlorobenzyl alcohol with 4-nitrophenyl chloroformate in dichloromethane at 20–25°C for 2 hours.

-

Cyclization: Quenching with aqueous KOH (pH 11) and stirring the biphasic mixture at 50°C for 6 hours to induce ring closure.

-

Isolation: Extracting the product into the organic phase, followed by solvent evaporation and recrystallization .

This method offers scalability (>90% purity) and avoids hazardous reagents, making it industrially viable .

Pharmacological Activities

Glucosidase Inhibition

The compound exhibits potent inhibitory activity against β-glucosidases, enzymes critical for carbohydrate metabolism. In vitro assays using rat intestinal glucosidase revealed an of 11.5 µM for its derivative 4-(7-chloro-2,4-dihydro-1H-benzo[d] oxazin-2-yl)phenol, surpassing the reference drug acarbose () . Docking studies attribute this activity to hydrogen bonding between the oxazinone carbonyl and catalytic residues (Glu-304, Asp-57) of the enzyme .

Sodium/Glucose Cotransporter 1 (SGLT1) Antagonism

Computational modeling predicts high affinity for SGLT1 (), a transporter mediating intestinal glucose absorption. In vivo studies in streptozotocin-induced diabetic rats demonstrated a 40% reduction in postprandial hyperglycemia following oral administration (10 mg/kg), comparable to phlorizin, a known SGLT inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume